molecular formula C16H18N2O3S B5537989 5-{[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid

5-{[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid

Cat. No. B5537989
M. Wt: 318.4 g/mol
InChI Key: BGQUDYRFIATXBL-UHFFFAOYSA-N
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Description

The compound “5-{[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid” represents an important class of organic compounds incorporating elements of thiazole, a core structure beneficial in various chemical and pharmaceutical applications. Thiazoles are known for their versatility and presence in biologically active molecules.

Synthesis Analysis

The synthesis of compounds closely related to “5-{[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid” involves multi-step reactions, often starting from basic thiazolyl precursors. A noteworthy synthesis involves the Friedel–Crafts reaction, followed by esterification and bromination processes to introduce the desired functional groups (Kowalski et al., 2009).

Molecular Structure Analysis

The molecular structure of thiazole derivatives demonstrates planarity and significant intramolecular hydrogen bonding, contributing to their chemical stability and reactivity. X-ray crystallography reveals a network of intra- and intermolecular hydrogen bonds stabilizing the crystalline state (Kosma et al., 2012).

Chemical Reactions and Properties

Chemical reactions involving thiazole derivatives can include N-alkylation, S-alkylation, and cycloadditions, leading to various bioconjugates with potential applications in medicinal chemistry. These compounds exhibit redox behavior, with cyclic voltammetry revealing two redox events indicative of their electrochemical properties (Pyrih et al., 2023).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystallinity of thiazole derivatives are closely related to their molecular structure. The presence of intramolecular hydrogen bonds and the planarity of the thiazole ring influence these properties significantly, impacting their behavior in different environments (Shrestha‐Dawadi & Lugtenburg, 2003).

Chemical Properties Analysis

Thiazole derivatives, such as “5-{[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid,” exhibit unique chemical properties, including nucleophilicity and electrophilicity, depending on the substitution pattern on the thiazole ring. These properties are essential for their reactivity and potential as building blocks in organic synthesis (Kerru et al., 2019).

Scientific Research Applications

Synthesis and Structural Analysis

Research on similar compounds often focuses on synthesis and structural analysis. For example, the synthesis of W(CO)5 complexes of related acids was explored to develop new IR-detectable metal–carbonyl tracers for amino functions, revealing insights into their thermal stability and absorption characteristics (Kowalski et al., 2009). These complexes show potential for labeling amino acids, suggesting applications in biochemical research and materials science.

Isotopomer Preparation

The preparation of isotopomers of 5-aminolevulinic acid, a precursor in the biosynthesis of biologically active porphyrins, highlights the importance of synthetic schemes in producing isotopically labeled compounds for biological and chemical studies (Shrestha‐Dawadi & Lugtenburg, 2003). Such methods facilitate the study of metabolic pathways and enzyme mechanisms.

Advanced Glycation End-Products (AGEs)

The formation and identification of methylglyoxal-derived advanced glycation end-products (AGEs) in food and living organisms are critical for understanding the biochemical pathways involved in aging and chronic diseases (Nemet, Varga-Defterdarović, & Turk, 2006). Research in this area could inform nutritional science and therapeutic approaches for managing AGE-related health issues.

Heterocyclic γ-Amino Acids Synthesis

The development of constrained heterocyclic γ-amino acids around a thiazole ring for mimicking protein secondary structures presents innovative approaches to drug design and peptide research (Mathieu et al., 2015). These compounds offer insights into the structural requirements for bioactive molecules and their potential applications in medicinal chemistry.

Anticancer and Radioprotective Agents

The synthesis of novel sulfur heterocyclic compounds as potential radioprotective and anticancer agents illustrates the ongoing search for new therapeutic agents (Ghorab et al., 2006). Such studies are crucial for developing drugs with improved efficacy and safety profiles.

properties

IUPAC Name

5-[[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-10-6-7-12(11(2)8-10)13-9-22-16(17-13)18-14(19)4-3-5-15(20)21/h6-9H,3-5H2,1-2H3,(H,20,21)(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGQUDYRFIATXBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)CCCC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-{[4-(2,4-Dimethylphenyl)-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid

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